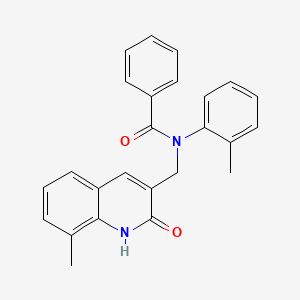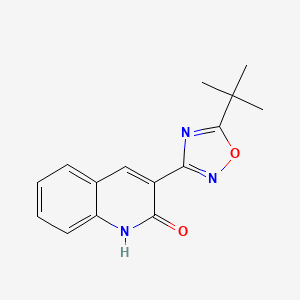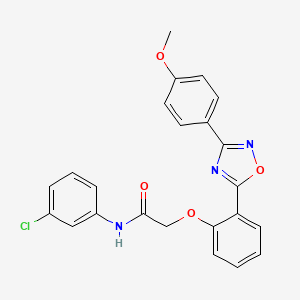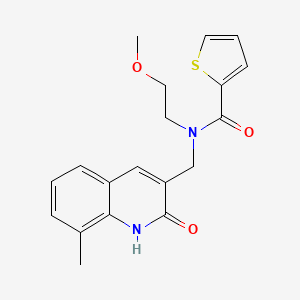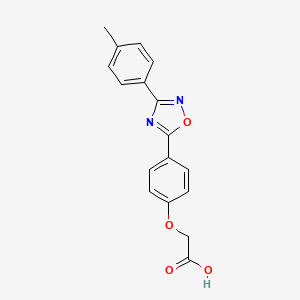
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, commonly known as TOFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H16N2O4. In
作用機序
TOFA works by inhibiting the activity of ACC, which is a key enzyme in the fatty acid synthesis pathway. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for the synthesis of fatty acids. TOFA binds to the biotin carboxylase domain of ACC, which prevents the binding of ATP and biotin, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects:
TOFA has been shown to have a number of biochemical and physiological effects. In animal studies, TOFA has been shown to reduce the synthesis of fatty acids, leading to a decrease in adipose tissue mass and an improvement in insulin sensitivity. TOFA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TOFA has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
TOFA has several advantages as a research tool. It is a potent and selective inhibitor of ACC, making it a useful tool for studying the role of fatty acid synthesis in various biological processes. Additionally, TOFA is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of TOFA in lab experiments. TOFA is not water-soluble, which can make it difficult to administer in vivo. Additionally, TOFA has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on TOFA. One area of interest is the potential use of TOFA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, TOFA has shown promise as an anti-tumor agent, and further research is needed to explore its potential applications in cancer therapy. Finally, there is a need for further studies to elucidate the mechanisms of action of TOFA and to identify potential off-target effects that may limit its usefulness as a research tool.
合成法
TOFA can be synthesized through a multistep reaction process that involves the condensation of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product, TOFA. The yield of the synthesis process is typically around 50-60%.
科学的研究の応用
TOFA has been extensively studied in the field of biochemistry and molecular biology due to its potential applications as an inhibitor of fatty acid synthesis. Fatty acid synthesis is a complex biochemical process that involves the conversion of excess carbohydrates into fatty acids, which are then stored in adipose tissue. This process is regulated by a key enzyme called acetyl-CoA carboxylase (ACC), which is responsible for the conversion of acetyl-CoA to malonyl-CoA. TOFA has been shown to inhibit ACC, thereby reducing the synthesis of fatty acids and leading to a decrease in adipose tissue mass.
特性
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-2-4-12(5-3-11)16-18-17(23-19-16)13-6-8-14(9-7-13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFPNLCWFCVSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

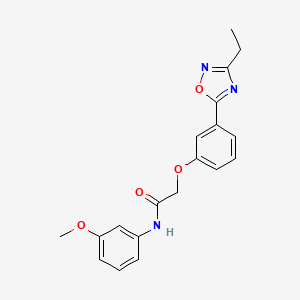
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
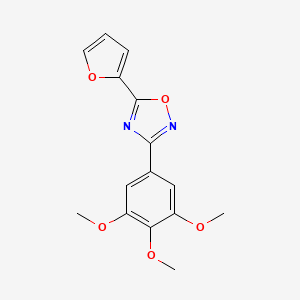
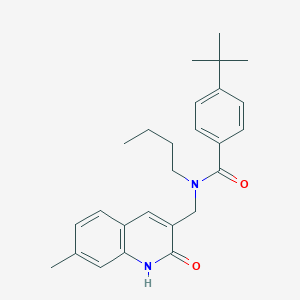
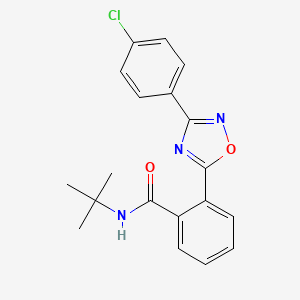

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
